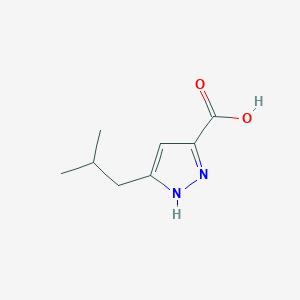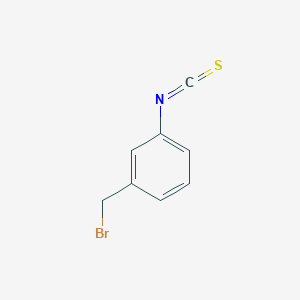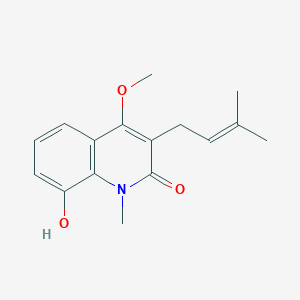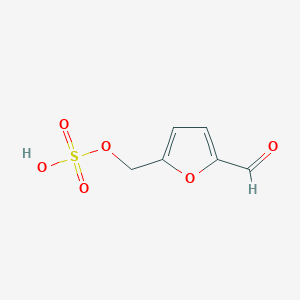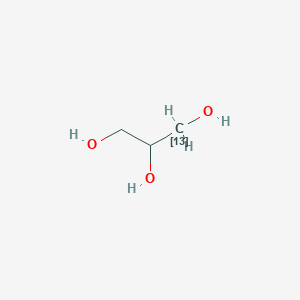
(113C)Propane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol, also known as propane-1,2,3-triol, is a naturally occurring colorless, odorless, viscous liquid that is sweet-tasting and non-toxic . It occurs in nature as a triester in oils and fats .
Synthesis Analysis
Glycerol has been produced for over 200 years from vegetable oils and animal fats by hydrolysis, saponification, and transesterification reactions . It can also be obtained on a large scale from propylene, which is very cheaply obtained from the cracking of petroleum .Molecular Structure Analysis
The chemical structure of glycerol consists of three hydroxyl groups (-OH) attached to the carbon atoms . To write the structure for propane-1,2,3-triol, we first draw the longest carbon chain with 3 carbons. Then we number the carbons and add an OH (hydroxyl group) on the 1st carbon, on the 2nd carbon, and on the 3rd carbon .Chemical Reactions Analysis
In the domain of coordination chemistry, glycerol is proving to be a suitable ligand, capable of binding to one or more metal centers, either directly in its triol H3 gly form (rather rare), or in its various deprotonated glycerolate forms .Physical And Chemical Properties Analysis
Glycerol is an organic compound with the chemical formula C3H8O3. It has a molar mass of 92.09382 g/mol, a density of 1.26 g/cm3, and a boiling point of 554 °F (290 °C) .Orientations Futures
Glycerol plays a key role in sustainable and green chemistry. It is an essential C3 precursor in the chemical industry, used in the production of several intermediates and it avoids the need for petroleum-based precursors . It is also used on a large scale in the production of plastics, for example for manufacturing polyurethane foams .
Propriétés
IUPAC Name |
(113C)propane-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([13CH2]O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(113C)Propane-1,2,3-triol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

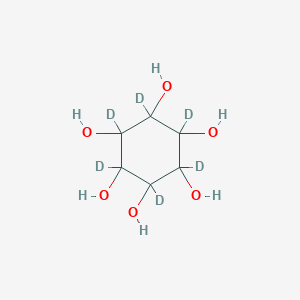
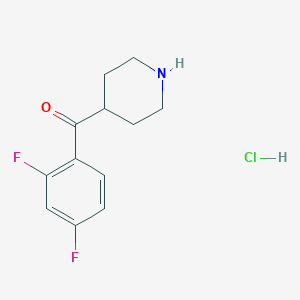
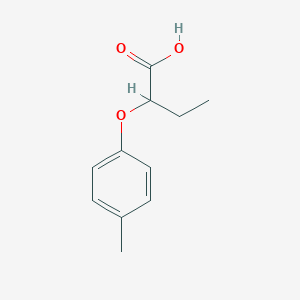
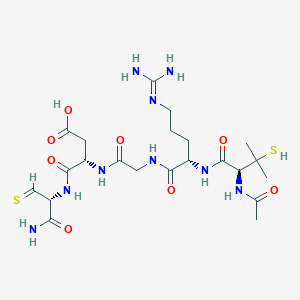
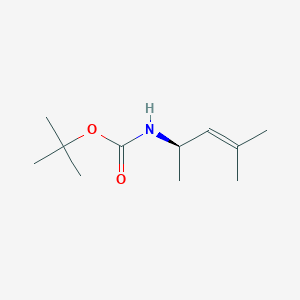
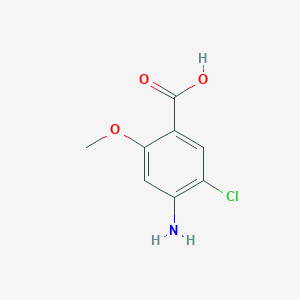
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
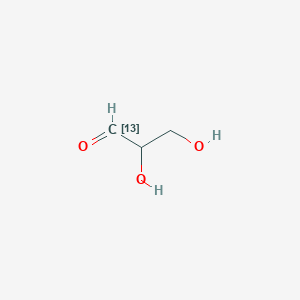
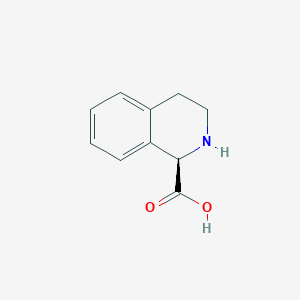
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
